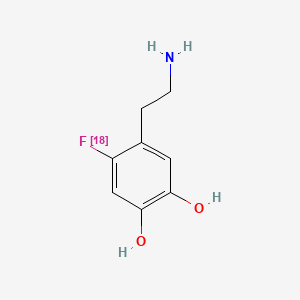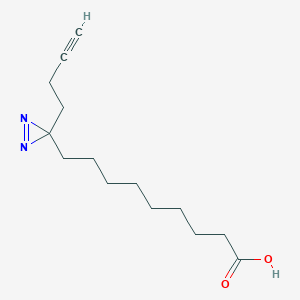
6-Fluorodopamine F-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorine F-18 6-Fluorodopamine is a radioconjugate consisting of 6-fluorodopamine labeled with fluorine F18 (6-[18F]FDA), with potential diagnostic activity. Upon administration, 6-[18F]FDA is taken up by presynaptic sympathetic nerve endings via the norepinephrine transporter (NET) uptake-1. Once inside, 6-[18F]FDA is rapidly converted by dopamine-beta-hydroxylase into 6-[18F]fluoronorepinephrine (6-[18F]FNE) and stored into neuronal storage vesicles. Upon positron emission tomographic (PET) scanning of the F18, sympathetic innervated regions can be visualized, such as those in pheochromocytoma.
Scientific Research Applications
Imaging Dopaminergic Systems
6-Fluoro-L-DOPA (FDOPA), an L-DOPA analog, is used to assess the functional integrity of central dopaminergic systems in vivo with positron emission tomography (PET). It has been particularly useful in studying changes in dopamine system biochemistry, as seen in research involving MPTP-lesioned putamen in monkeys (Melega et al., 1991).
Studying Neuroendocrine Tumors
FDOPA PET and PET/CT imaging are instrumental in imaging a variety of neuroendocrine tumors (NETs) and pancreatic β-cell hyperplasia. This has significantly assisted in the management of NETs (Minn et al., 2009).
Cardiac and Extracardiac Sympathetic Denervation
FDOPA-derived radioactivity can visualize sympathetic innervation in cardiac and extracardiac organs. This method has been applied in Parkinson's disease with orthostatic hypotension and in pure autonomic failure, showing decreased noradrenergic innervation in these conditions (Tipre & Goldstein, 2005).
Pheochromocytoma Localization
6-[(18)F]-fluorodopamine ([(18)F]-DA) PET has shown superiority over [(131)I]-metaiodobenzylguanidine (MIBG) scintigraphy in localizing metastatic pheochromocytoma, a type of neuroendocrine tumor. It has been found to be more sensitive in detecting disease extent, which is crucial for appropriate therapeutic planning (Ilias et al., 2003).
Medullary Thyroid Carcinoma Detection
6-[(18)F]fluorodopamine PET has been used to detect medullary thyroid cancer (MTC) metastasis in multiple endocrine neoplasia type 2A patients. This is significant as MTC can express the norepinephrine transporter system, making 6-[(18)F]fluorodopamine PET a potential diagnostic tool for localizing MTC and its metastases (Gourgiotis et al., 2003).
Synthesis and Quality Control
Efficient automated synthesis and quality control procedures for high specific activity 6-[(18)F]fluorodopamine have been developed, improving its availability and reliability for PET imaging in various medical applications (Neumann et al., 2016).
properties
CAS RN |
107610-25-3 |
|---|---|
Product Name |
6-Fluorodopamine F-18 |
Molecular Formula |
C8H10FNO2 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
4-(2-aminoethyl)-5-(18F)fluoranylbenzene-1,2-diol |
InChI |
InChI=1S/C8H10FNO2/c9-6-4-8(12)7(11)3-5(6)1-2-10/h3-4,11-12H,1-2,10H2/i9-1 |
InChI Key |
WPKXGJXEAGYSBQ-RVRFMXCPSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1O)O)[18F])CCN |
SMILES |
C1=C(C(=CC(=C1O)O)F)CCN |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)F)CCN |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[6-chloro-3-[2-[(4-chlorophenyl)methyl]-4-phenylpyrazol-3-yl]-1H-indol-2-yl]-[(3R)-3-[3-(dimethylamino)propyl-methylamino]pyrrolidin-1-yl]methanone](/img/structure/B1193869.png)

![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide](/img/structure/B1193876.png)
